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Cat. No.: B15558148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated conivaptan, a stable isotope-

labeled analog of the vasopressin receptor antagonist, conivaptan. This document is intended

for researchers, scientists, and drug development professionals interested in the potential

applications of deuterated conivaptan in their studies. While direct comparative data between

deuterated and non-deuterated conivaptan is not extensively available in public literature, this

guide synthesizes established principles of deuterium substitution in pharmacology with the

known characteristics of conivaptan to illuminate its research utility.

Introduction to Conivaptan
Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2

receptors.[1][2][3][4] It is approved for the treatment of euvolemic and hypervolemic

hyponatremia in hospitalized patients.[1][2] By blocking V2 receptors in the renal collecting

ducts, conivaptan promotes aquaresis, the excretion of free water, thereby increasing serum

sodium concentrations.[2] Its antagonism of V1a receptors can lead to vasodilation.[4]

Conivaptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][6]

The Rationale for Deuteration in Drug Research
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a

powerful tool in pharmaceutical research.[1][5][7] The increased mass of deuterium results in a

stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This
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seemingly minor modification can have significant impacts on a molecule's physicochemical

properties and metabolic fate, a phenomenon known as the kinetic isotope effect.[7][8]

Potential Advantages of Deuteration:

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic attack, the

rate of enzymatic metabolism can be slowed, leading to a longer half-life and increased

overall drug exposure.[5][7][8]

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways,

potentially reducing the formation of undesirable or toxic metabolites.[5]

Enhanced Bioavailability: By reducing first-pass metabolism, deuteration can increase the

systemic exposure of an orally administered drug.

Use as an Internal Standard: Deuterated compounds are ideal internal standards for

quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-

MS), due to their near-identical chemical and physical properties to the analyte, but distinct

mass.[9]

Research Applications of Deuterated Conivaptan
Internal Standard for Bioanalytical Methods
The primary and most established research application of deuterated conivaptan (Conivaptan-
d4) is as an internal standard for the accurate quantification of conivaptan in biological

matrices.[9] Its use in isotope dilution mass spectrometry ensures high precision and accuracy

by compensating for variability in sample preparation and instrument response.

Table 1: Commercially Available Deuterated Conivaptan

Compound CAS Number Molecular Formula Notes

Conivaptan-d4 1129433-63-1 C₃₂H₂₂D₄N₄O₂

Deuterium-labeled

analog of Conivaptan.

Used as an internal

standard.[9]
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Potential for Enhanced Pharmacokinetic Profile
Given that conivaptan is extensively metabolized by CYP3A4, strategic deuteration at the sites

of metabolism could significantly improve its pharmacokinetic profile.[5][6] While specific data

for deuterated conivaptan is not yet published, the principles of the kinetic isotope effect

suggest the potential for a longer half-life and increased exposure compared to the non-

deuterated parent drug. This would make deuterated conivaptan an interesting candidate for

studies aiming to develop long-acting vasopressin receptor antagonists.

Table 2: Pharmacokinetic Parameters of Non-Deuterated Conivaptan (for reference)

Parameter Value Species Reference

Half-life (t½) 5.3 - 10.2 hours Human [10]

Clearance (CL) 9.5 - 18.7 L/h Human [10]

Protein Binding 99% Human [11]

Note: These values are for non-deuterated conivaptan and are provided as a baseline for

potential comparative studies with a deuterated analog.

Experimental Protocols
Quantification of Conivaptan in Human Plasma using
LC-MS/MS with a Deuterated Internal Standard
This protocol describes a general method for the quantification of conivaptan in human plasma

using a deuterated internal standard.

Materials:

Conivaptan analytical standard

Conivaptan-d4 (internal standard)

Human plasma (K2-EDTA)

Acetonitrile (ACN), HPLC grade
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Formic acid, LC-MS grade

Water, LC-MS grade

LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC and 6470 TQ mass spectrometer)

[12]

Reversed-phase C18 column

Procedure:

Preparation of Stock and Working Solutions:

Prepare stock solutions of conivaptan and conivaptan-d4 in a suitable organic solvent

(e.g., methanol or DMSO) at a concentration of 1 mg/mL.

Prepare a series of working standard solutions of conivaptan by serial dilution of the stock

solution.

Prepare a working solution of the internal standard (conivaptan-d4) at a fixed

concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the

internal standard working solution.

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:
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Chromatographic Conditions:

Column: C18 reversed-phase column

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient elution program to separate conivaptan from endogenous plasma

components.

Flow rate: 0.4 mL/min

Injection volume: 5 µL

Mass Spectrometric Conditions:

Ionization mode: Positive electrospray ionization (ESI+)

Multiple Reaction Monitoring (MRM) transitions:

Conivaptan: Q1/Q3 (e.g., 499.2 -> 158.1)[13]

Conivaptan-d4: Q1/Q3 (e.g., 503.2 -> 162.1)

Optimize instrument parameters (e.g., collision energy, declustering potential) for

maximum signal intensity.

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of conivaptan to conivaptan-
d4 against the nominal concentration of the calibrators.

Determine the concentration of conivaptan in the unknown samples by interpolating their

peak area ratios from the calibration curve.

In Vitro Metabolic Stability Assay in Human Liver
Microsomes
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This protocol outlines a method to compare the metabolic stability of deuterated conivaptan to

its non-deuterated counterpart.

Materials:

Deuterated and non-deuterated conivaptan

Pooled human liver microsomes (HLM)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (0.1 M, pH 7.4)

Acetonitrile (for quenching)

LC-MS/MS system for analysis

Procedure:

Incubation:

Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final protein

concentration), and the test compound (deuterated or non-deuterated conivaptan, e.g., 1

µM final concentration).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture and quench the reaction by adding an equal volume of cold acetonitrile containing

an internal standard (e.g., a structurally related compound or a different deuterated analog

if available).

Sample Processing and Analysis:

Centrifuge the quenched samples to pellet the precipitated protein.
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Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the

parent compound (deuterated or non-deuterated conivaptan) at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

time.

Determine the in vitro half-life (t½) from the slope of the linear regression.

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg

protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 3: Hypothetical Comparative Metabolic Stability Data

Compound In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint,
µL/min/mg protein)

Conivaptan Expected value Expected value

Deuterated Conivaptan
Hypothesized to be longer

than non-deuterated

Hypothesized to be lower than

non-deuterated

This table illustrates the expected outcome of a comparative metabolic stability study based on

the principles of the kinetic isotope effect. Actual experimental data is required for confirmation.

Visualizations
Signaling Pathways of Vasopressin Receptors
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Caption: Signaling pathways of vasopressin V1a and V2 receptors and the antagonistic action

of conivaptan.

Experimental Workflow for Bioanalytical Assay
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Sample Preparation

LC-MS/MS Analysis

Data Processing

Plasma Sample (Calibrator, QC, or Unknown)

Spike with Deuterated Conivaptan (Internal Standard)

Protein Precipitation (e.g., with Acetonitrile)
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Chromatographic Separation (C18 Column)

Mass Spectrometric Detection (MRM)

Peak Integration (Analyte and IS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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